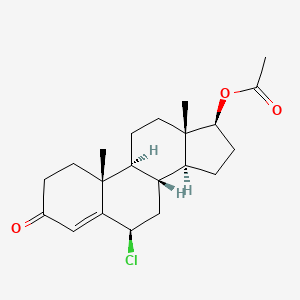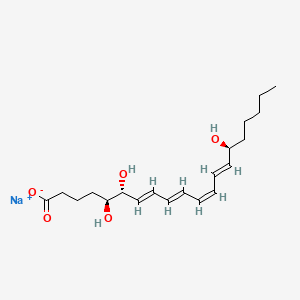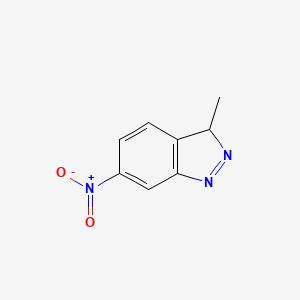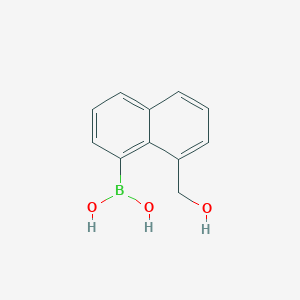
6beta-Chloro Testosterone 17-O-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6beta-Chloro Testosterone 17-O-Acetate: is a synthetic derivative of testosterone, a naturally occurring steroid hormone. This compound is characterized by the presence of a chlorine atom at the 6-beta position and an acetate group at the 17-beta position. It is primarily used in scientific research to study the effects of modified testosterone molecules on biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Chloro Testosterone 17-O-Acetate typically involves the chlorination of testosterone followed by esterification. The chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The esterification process involves reacting the chlorinated testosterone with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to purify the compound.
化学反応の分析
Types of Reactions:
Oxidation: 6beta-Chloro Testosterone 17-O-Acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atom at the 6-beta position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, under reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 6beta-Chloro Testosterone 17-O-Acetate is used as a reference material in analytical chemistry for the development and validation of chromatographic methods.
Biology: In biological research, this compound is used to study the effects of modified testosterone on cellular processes, including gene expression and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of certain cancers.
Industry: In the pharmaceutical industry, this compound is used in the development of new steroid-based drugs with improved efficacy and reduced side effects.
作用機序
6beta-Chloro Testosterone 17-O-Acetate exerts its effects by binding to androgen receptors in target tissues. This binding initiates a cascade of molecular events, leading to the activation of specific genes involved in the development and maintenance of male characteristics. The presence of the chlorine atom and acetate group modifies the compound’s affinity for the receptor and its metabolic stability, potentially enhancing its biological activity.
類似化合物との比較
Testosterone Enanthate: A widely used esterified form of testosterone with a longer half-life.
Testosterone Cypionate: Another esterified variant known for its extended release properties.
Testosterone Propionate: A shorter-acting esterified form of testosterone.
Uniqueness: 6beta-Chloro Testosterone 17-O-Acetate is unique due to the presence of the chlorine atom at the 6-beta position, which can significantly alter its biological activity and metabolic stability compared to other testosterone derivatives. This modification allows for the exploration of new therapeutic potentials and the development of more effective steroid-based treatments.
特性
分子式 |
C21H29ClO3 |
|---|---|
分子量 |
364.9 g/mol |
IUPAC名 |
[(6R,8R,9S,10R,13S,14S,17S)-6-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)25-19-5-4-15-14-11-18(22)17-10-13(24)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19H,4-9,11H2,1-3H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 |
InChIキー |
CFRQCFFNEVQOPP-UKSDXMLSSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)

![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)



![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)

